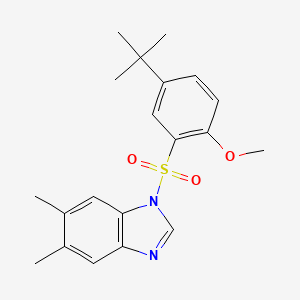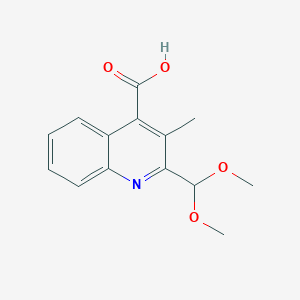![molecular formula C21H19ClN2O4S B15108873 3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide](/img/structure/B15108873.png)
3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . This compound’s unique structure, featuring a thiazolidine ring, makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity . One common synthetic route includes the cyclization of substituted thiosemicarbazides using ethyl bromoacetate and fused sodium acetate .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance atom economy, cleaner reaction profiles, and catalyst recovery . These methods aim to produce the compound with high yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, sulfoxides, and sulfones .
科学的研究の応用
3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.
Thiazolidin-4-one derivatives: Studied for their anticancer and antimicrobial activities.
Uniqueness
3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide stands out due to its unique combination of a thiazolidine ring and aromatic substituents, which contribute to its diverse biological activities and potential therapeutic applications .
特性
分子式 |
C21H19ClN2O4S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H19ClN2O4S/c22-16-3-1-2-15(12-16)13-18-20(27)24(21(28)29-18)11-9-19(26)23-10-8-14-4-6-17(25)7-5-14/h1-7,12-13,25H,8-11H2,(H,23,26)/b18-13- |
InChIキー |
FAMGXRQNUHNIBT-AQTBWJFISA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B15108797.png)
![[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B15108809.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B15108817.png)

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15108826.png)
![2-(2-chlorophenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108847.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15108854.png)
![2-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108867.png)
![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)

![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108895.png)
![Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate](/img/structure/B15108898.png)
![3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B15108900.png)
